![molecular formula C12H12Cl2N4OS B5154956 N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)
N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives involves multiple steps, including the use of chloroacetanilide herbicides and dichloroacetamide safeners as precursors in some related compounds. For instance, derivatives have been synthesized through reactions involving acetyl chloride and various aromatic aldehydes, highlighting the diversity in synthetic routes and the importance of specific functional groups in the synthesis process (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals specific orientations and interactions that contribute to their stability and reactivity. For example, the chlorophenyl ring in some acetamide compounds is oriented at specific angles with respect to the thiazole ring, leading to certain molecular interactions and crystal formations (Saravanan et al., 2016). These structural analyses are crucial for understanding the chemical behavior and potential applications of N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide.
Chemical Reactions and Properties
The chemical reactions involving N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives often include condensation reactions, as seen in the synthesis of novel acetamide derivatives with anti-inflammatory activity (Sunder & Maleraju, 2013). These reactions highlight the compound's reactivity and its potential for producing biologically active derivatives.
Physical Properties Analysis
The physical properties of N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. For example, the crystal structure of related compounds has been determined to understand their stability and reactivity further (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, play a crucial role in the applications of N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide. Studies on related compounds provide insights into these properties, as seen in the experimental and quantum chemical investigations of acetamide derivatives, offering valuable information on their potential use in various chemical and biological contexts (Arjunan et al., 2012).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-7-16-17-12(18(7)2)20-6-11(19)15-10-4-3-8(13)5-9(10)14/h3-5H,6H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONCWUOFNQDNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
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